molecular formula C8H16O2 B1328912 1,1-Dimethoxycyclohexane CAS No. 933-40-4

1,1-Dimethoxycyclohexane

Cat. No.: B1328912
CAS No.: 933-40-4
M. Wt: 144.21 g/mol
InChI Key: XPIJMQVLTXAGME-UHFFFAOYSA-N
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Description

1,1-Dimethoxycyclohexane, also known as cyclohexanone dimethyl ketal, is an organic compound with the molecular formula C8H16O2. It is a derivative of cyclohexanone where the carbonyl group is replaced by two methoxy groups. This compound is often used as a protecting group for ketones in organic synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

1,1-Dimethoxycyclohexane can be synthesized through the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal . The general reaction is as follows:

Cyclohexanone+2MethanolAcid CatalystThis compound+Water\text{Cyclohexanone} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclohexanone+2MethanolAcid Catalyst​this compound+Water

Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism by which 1,1-dimethoxycyclohexane exerts its effects primarily involves its role as a protecting group. The methoxy groups stabilize the carbonyl carbon, preventing it from reacting with other reagents. Under acidic conditions, the methoxy groups can be removed, regenerating the original ketone .

Comparison with Similar Compounds

1,1-Dimethoxycyclohexane is similar to other ketal compounds such as:

  • Cyclohexanone dimethyl acetal
  • Cyclohexanone diethyl ketal
  • Cyclohexanone dimethyl ketal

Compared to these compounds, this compound is unique in its specific use as a protecting group for cyclohexanone, offering stability and ease of removal under acidic conditions .

Properties

IUPAC Name

1,1-dimethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIJMQVLTXAGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239373
Record name Cyclohexane, 1,1-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-40-4
Record name Cyclohexane, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethoxycyclohexane
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Synthesis routes and methods I

Procedure details

A mixture of cyclohexanone (52 ml, 0.5 mol), trimethylorthoformate (66 ml, 0.6 mol), methanol (51 ml, 1.26 mol) and concentrated H2SO4 (1 drop) was refluxed for 18 hours. A solution sodium methoxide in methanol was added until the mi was neutral, and the mixture was fractionally distilled. 1,1-Dimethoxycyclohexane was obtained from the fraction b.p. 162°-164° C. (50.6 g, 70%).
Quantity
52 mL
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66 mL
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51 mL
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sodium methoxide
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Synthesis routes and methods II

Procedure details

A number of runs were carried out employing a solution of 1,1-dimethoxycyclohexane/cyclohexanone (100 g., 80/20 molar equilibrium mixture @ 10° C.--an equilibrium mixture of 1,1-dimethoxycyclohexane/cyclohexanone as was derived from regeneration of cyclohexanone and methanol to yield the dehydration agent 1,1-dimethoxycyclohexane as hereinafter described) charged into a stirred magnedrive 500 ml Hastelloy (nickel-molybdenum) autoclave along with sodium tetrachloropalladate (1.30 g., 4.1 mmoles) and copper (II) chloride (1.40 g., 10.4 mmole). 1.3-butadiene (100 ml) was charged into the autoclave as a liquid under pressure. The oxidative carbonylation reaction was carried out at 110° C. and 1800 psig total system pressure under continuous gas and liquid flow conditions. A carbon monoxide/air flow rate of 3 liters/minute was maintained for a four hour reaction period with a carbon monoxide to air ratio of 3:1. The entering gas stream contained 6-volume percent oxygen and the exiting gas stream contained 3.5 volume percent oxygen. 1,3-butadiene was fed into the reactor via a high pressure liquid feed pump at a rate of 100 ml/hour and the 1,1-dimethoxycyclohexane/cyclohexanone liquid feed was fed into the reactor at 100 ml/hr. The catalyst solution containing sodium tetrachloropalladate (0.41 moles/liter) and copper (II) chloride (1.04 moles/liter) in methanol was injected into the autoclave with a high pressure pump at a rate of 10 ml/hour along with the 80/20 molar equilibrium liquid feed mixture. As the oxidative carbonylation reaction is taking place the resulting reaction product mixture exited the reaction zone, it was stepped down to atmospheric pressure and was passed through a water-cooled condenser which was operating under a temperature gradient to control aerosol-formation from the autoclave. The product then passed into a gas-liquid separator where the unreacted butadiene, carbon monoxide, and air were recovered from the top of the separator for recycle (to the oxidative carbonylation reactor). The liquid product, dimethyl hex-3 -endioate and some by products were then routed to a distillation train for separation and recovery for hydrogenation to dimethyl adipate.
Name
1,1-dimethoxycyclohexane cyclohexanone
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1,1-dimethoxycyclohexane cyclohexanone
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Synthesis routes and methods III

Procedure details

Cyclohexanone dimethyl ketal (CHMK) was prepared as described in Example 1 from 1 mol of cyclohexanone and trimethyl orthoformate. 370.6 g of isobutanol (2-methyl-1-propanol, 5.0 mols) were added, and the transketalization was then carried out under reflux while the sump temperature was gradually increased from 110° to 160° C. After a running time of 2 hours, another 0.4 g of p-toluenesulfonic acid was added. The low-boiling-point components, i.e. methyl formate, methanol and a small amount of isobutyl formate, were removed by distillation under reflux (ratio 1:5 to 1:2) over the course of 4 hours.
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1 mol
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370.6 g
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0.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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